

# Technical Support Center: Purification of Crude 1,2-Dibenzoylbenzene by Recrystallization

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## Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

Cat. No.: B074432

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude **1,2-Dibenzoylbenzene** by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.

## Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of **1,2-Dibenzoylbenzene**?

A1: An ideal solvent for recrystallization is one in which **1,2-Dibenzoylbenzene** has high solubility at elevated temperatures and low solubility at lower temperatures. While specific quantitative solubility data is not widely available in published literature, qualitative reports suggest that ethanol, ethanol/water mixtures, and petroleum ether are suitable solvent systems. The choice of solvent may depend on the impurities present in the crude material. It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude **1,2-Dibenzoylbenzene**. Adding too much solvent will result in a low yield of purified crystals. A general procedure is to add a small amount of the chosen solvent to the crude material and heat the mixture to the solvent's boiling point. Continue adding small portions of the hot solvent until the solid is fully dissolved.

Q3: My purified **1,2-Dibenzoylbenzene** has a low melting point and a wide melting range. What does this indicate?

A3: A low and broad melting point range is a common indicator of impurities remaining in the recrystallized product. The reported melting point for pure **1,2-Dibenzoylbenzene** is typically in the range of 144-147 °C. If your product's melting point is significantly lower or melts over a wide range, a second recrystallization may be necessary to improve purity.

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a mixed solvent system, such as ethanol and water, can be very effective. Typically, the crude solid is dissolved in the "good" solvent (in which it is more soluble) at an elevated temperature. The "poor" solvent (in which it is less soluble) is then added dropwise until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

## Troubleshooting Guide

Problem	Possible Cause(s)	Solution(s)
No crystals form upon cooling.	- Too much solvent was used.- The solution is supersaturated.- The concentration of 1,2-Dibenzoylbenzene is too low.	- Boil off some of the solvent to increase the concentration and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure 1,2-Dibenzoylbenzene.- If the mother liquor is still available, evaporate some of the solvent and attempt to obtain a second crop of crystals.
"Oiling out" occurs (a liquid separates instead of solid crystals).	- The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The rate of cooling is too rapid.- High concentration of impurities.	- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Insulating the flask can help slow the cooling rate.- Consider using a solvent with a lower boiling point.- If impurities are suspected, a preliminary purification step (e.g., column chromatography) might be necessary before recrystallization.
Low yield of purified crystals.	- Too much solvent was used.- Premature crystallization during hot filtration (if performed).- Incomplete crystallization due to insufficient cooling time or temperature.- The chosen solvent is too "good" and retains a significant amount of	- Concentrate the mother liquor by evaporating some of the solvent to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Allow the solution to cool in an ice bath for a longer period to maximize crystal

	the product in solution even at low temperatures.	formation.- Re-evaluate the solvent system. A less effective solvent or a mixed solvent system might improve the yield.
Colored impurities remain in the final product.	- The impurities are not effectively removed by the chosen solvent.- The impurities co-crystallized with the product.	- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Note that this may slightly reduce the yield.- Perform a second recrystallization, ensuring a slow cooling rate to minimize the inclusion of impurities in the crystal lattice.
The final product is still impure after recrystallization.	- The impurities have similar solubility to 1,2-Dibenzoylbenzene in the chosen solvent.- The crude material contains byproducts from the synthesis.	- Consider recrystallizing from a different solvent with different polarity.- Common byproducts from the Friedel-Crafts synthesis of 1,2-Dibenzoylbenzene from phthalyl chloride and benzene include diphenylphthalide (phthalophenone), anthraquinone, and o-benzoylbenzoic acid. <sup>[1]</sup> If these are present, a different purification technique, such as column chromatography, may be required.

## Data Presentation

A comprehensive search of scientific literature did not yield specific quantitative solubility data for **1,2-Dibenzoylbenzene** in common organic solvents at various temperatures. Therefore, the

following table provides qualitative solubility information to guide solvent selection. Researchers are encouraged to perform the experimental protocol outlined below to determine quantitative solubility in their specific solvent systems.

Solvent	Solubility at Room Temperature	Solubility at Elevated Temperature	Notes
Ethanol	Sparingly Soluble	Soluble	A suitable solvent for recrystallization.
Ethanol/Water	Insoluble	Soluble	A good mixed-solvent system. The ratio can be adjusted to optimize yield and purity.
Petroleum Ether	Insoluble	Soluble	Reported to be an effective solvent for the recrystallization of related compounds.
Acetic Acid	Likely Soluble	Very Soluble	May be too good of a solvent, potentially leading to lower yields.
Ethyl Acetate	Moderately Soluble	Very Soluble	May be too good of a solvent for high-yield recrystallization.
Toluene	Sparingly Soluble	Soluble	A potential solvent, but care should be taken due to its higher boiling point.

## Experimental Protocols

### General Protocol for Recrystallization of 1,2-Dibenzoylbenzene

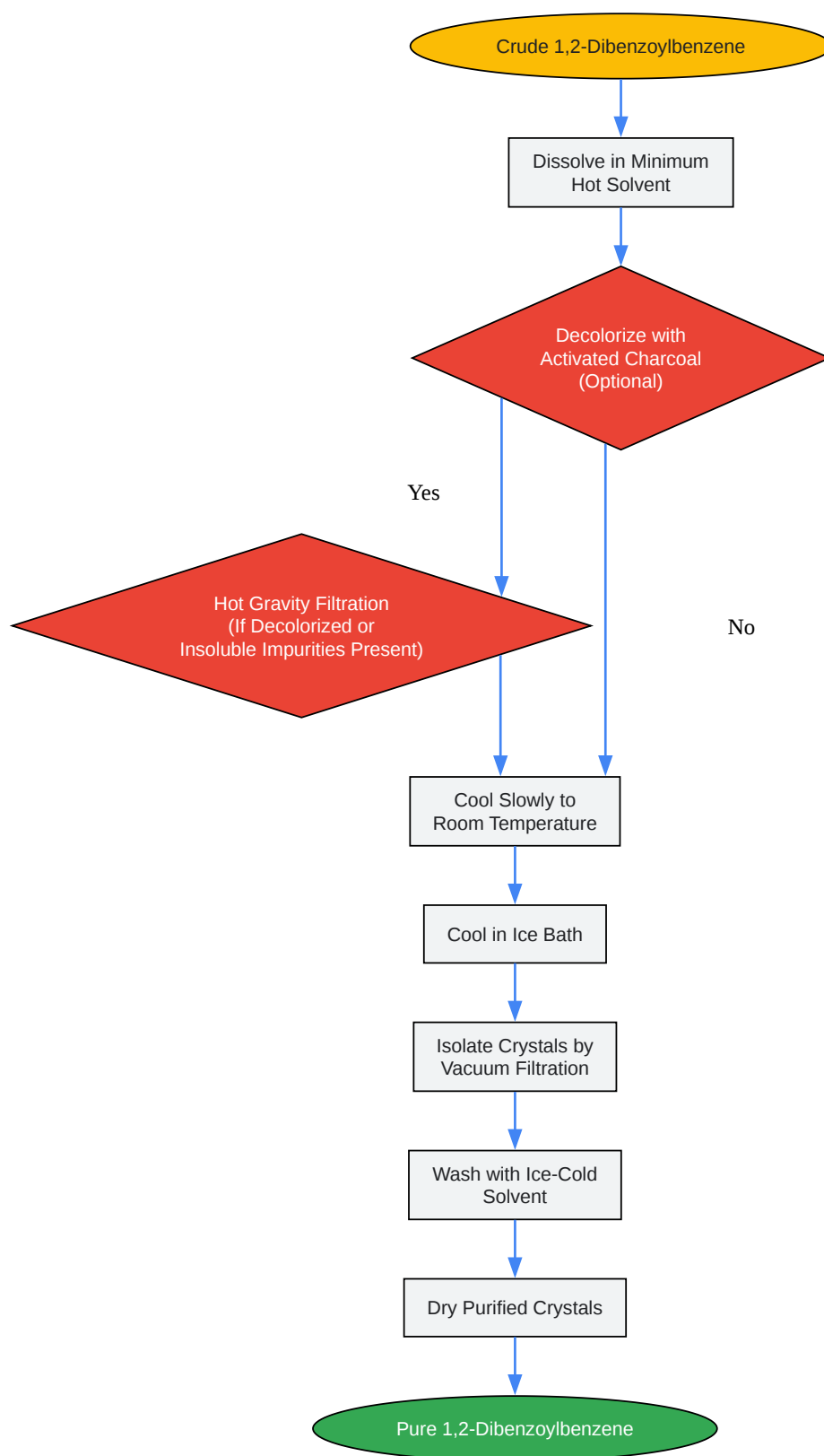
- **Solvent Selection:** Based on the qualitative data, select a promising solvent or solvent system. Test the solubility of a small amount of the crude material in a test tube with a few milliliters of the chosen solvent(s) at room and elevated temperatures.
- **Dissolution:** Place the crude **1,2-Dibenzoylbenzene** in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle). Add more hot solvent in small portions until the solid completely dissolves.
- **Decolorization (Optional):** If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- **Hot Filtration (Optional):** If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
- **Crystallization:** Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals on the filter by drawing air through them, or by transferring them to a watch glass to air dry. Determine the melting point and yield of the purified **1,2-Dibenzoylbenzene**.

## Protocol for Experimental Determination of Solubility

- **Preparation of Saturated Solution:** To a series of vials, add an excess amount of **1,2-Dibenzoylbenzene**. Add a known volume of the desired solvent to each vial.
- **Equilibration:** Seal the vials and place them in a constant temperature bath. Stir the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Sample Collection and Analysis:** Once equilibrated, carefully take a known volume of the supernatant (the clear liquid above the undissolved solid).
- **Solvent Evaporation and Mass Determination:** Evaporate the solvent from the collected supernatant and accurately weigh the remaining solid **1,2-Dibenzoylbenzene**.
- **Calculation:** Calculate the solubility in grams per 100 mL (or other desired units) based on the mass of the dissolved solid and the volume of the solvent. Repeat this process at different temperatures to generate a solubility curve.

## Mandatory Visualization



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Caption: Workflow for the purification of **1,2-Dibenzoylbenzene** by recrystallization.



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## References

- 1. III.—The Friedel–Crafts' reaction. Part I. Phthalyl chloride and the mechanism of its reaction with benzene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
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